molecular formula C3H2N2O2S B2503806 2-thioxo-4,5-Imidazolidinedione CAS No. 496-89-9

2-thioxo-4,5-Imidazolidinedione

Cat. No.: B2503806
CAS No.: 496-89-9
M. Wt: 130.12
InChI Key: YLKQOIAYNHSOJU-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-thioxo-4,5-Imidazolidinedione is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties . The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to exhibit antimicrobial activity, anti-HIV activity, and antifungal activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action is dependent on the biological context and the specific target of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-thioxo-4,5-imidazolidinedione typically involves the reaction of thioureas with oxalyl chloride. This method is well-documented and yields various derivatives depending on the substituents used . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Properties

IUPAC Name

2-sulfanylideneimidazolidine-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2S/c6-1-2(7)5-3(8)4-1/h(H2,4,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKQOIAYNHSOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=O)NC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873454
Record name Thioparabanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-89-9
Record name Thioparabanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOPARABANIC ACID
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